2-(Ethylamino)-o-propionotoluidide
CAS No.: 42459-37-0
Cat. No.: VC8349234
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42459-37-0 |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-(ethylamino)-N-(2-methylphenyl)propanamide |
| Standard InChI | InChI=1S/C12H18N2O/c1-4-13-10(3)12(15)14-11-8-6-5-7-9(11)2/h5-8,10,13H,4H2,1-3H3,(H,14,15) |
| Standard InChI Key | NAXASDSUCOOCOT-UHFFFAOYSA-N |
| SMILES | CCNC(C)C(=O)NC1=CC=CC=C1C |
| Canonical SMILES | CCNC(C)C(=O)NC1=CC=CC=C1C |
Introduction
Overview of 2-(Ethylamino)-o-propionotoluidide
Chemical Name and Identifiers
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IUPAC Name: 2-(Ethylamino)-N-(2-methylphenyl)propanamide
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CAS Number: 42459-37-0
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Molecular Formula: C12H18N2O
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Molecular Weight: 206.28 g/mol
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Synonyms: Prilocaine EP Impurity C Monomer, 2-(Ethylamino)-N-(o-tolyl)propanamide, Prilocaine Impurity 3 Monomer, among others .
Structural Characteristics
The structure of 2-(Ethylamino)-o-propionotoluidide consists of:
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A propanamide backbone with an ethylamino substituent.
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An aromatic ring with a methyl group in the ortho position relative to the amide group.
This configuration contributes to its physicochemical properties, such as its moderate melting point and predicted pKa value.
Applications and Relevance
Pharmaceutical Implications
2-(Ethylamino)-o-propionotoluidide is primarily recognized as an impurity or monomer derivative of prilocaine, a widely used local anesthetic. It is often studied in the context of pharmaceutical quality control to ensure the purity and safety of prilocaine formulations .
Research Significance
The compound is also relevant in studies of drug metabolism and degradation pathways, as it represents a byproduct or intermediate in synthetic routes for prilocaine.
Synthesis and Handling
The synthesis of this compound typically involves the reaction of ethylamine with appropriate precursors under controlled conditions to achieve the desired amide formation. Handling requires standard laboratory precautions due to its chemical reactivity and potential biological activity.
Potential Biological Activity
Although specific biological activities of 2-(Ethylamino)-o-propionotoluidide are not well-documented, its structural similarity to prilocaine suggests it may interact with sodium channels in nerve cells, potentially exhibiting anesthetic properties.
This detailed profile highlights the chemical, physical, and pharmaceutical aspects of 2-(Ethylamino)-o-propionotoluidide based on available data . Further experimental studies are necessary to explore its full range of applications and biological effects.
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